(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.: 132154-13-3
VCID: VC21223774
InChI: InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1
SMILES: COC1=CC2=C(C=C1)C(CC2)N
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

CAS No.: 132154-13-3

Cat. No.: VC21223774

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine - 132154-13-3

Specification

CAS No. 132154-13-3
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1
Standard InChI Key BIYHMCGHGLLTIN-SNVBAGLBSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@@H](CC2)N
SMILES COC1=CC2=C(C=C1)C(CC2)N
Canonical SMILES COC1=CC2=C(C=C1)C(CC2)N

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine features an indane skeleton (a benzene ring fused to a five-membered saturated carbon ring) with two key functional groups: a methoxy group (-OCH₃) at the 5-position of the aromatic ring and a primary amine (-NH₂) at the 1-position of the aliphatic ring. The stereochemistry at the 1-position is specified as R-configuration, indicating a specific three-dimensional arrangement of atoms around this chiral center . The molecular structure includes a rigid bicyclic framework providing conformational stability to the compound while the primary amine and methoxy groups serve as potential sites for hydrogen bonding and other interactions.

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₃NO, consisting of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . Its calculated molecular weight is 163.22 g/mol, as computed by PubChem 2.2 in the 2024.11.20 release . This relatively low molecular weight makes it potentially favorable for applications where smaller molecules are advantageous, such as certain pharmaceutical applications.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine, as computed by Lexichem TK 2.7.0 . The systematic naming explicitly indicates the R-configuration at the chiral center (position 1), the presence of a methoxy substituent at position 5, and the primary amine functional group also at position 1.

Identifiers and Classification

Chemical Identifiers

The compound possesses several important chemical identifiers that uniquely represent its structure:

  • InChI: InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1

  • InChIKey: BIYHMCGHGLLTIN-SNVBAGLBSA-N

  • SMILES: COC1=CC2=C(C=C1)C@@HN

These identifiers provide standardized methods to uniquely represent the chemical structure, facilitating database searches and information exchange between chemical information systems.

Registry Numbers and Codes

The compound has been assigned various registry numbers and identifier codes across chemical databases and systems:

Identifier TypeCode/Number
CAS Registry Number132154-13-3
PubChem CID12370445
MFCD IdentifierMFCD06762223

These registry numbers serve as unique identifiers in different chemical databases and inventory systems, allowing researchers to access information about the compound across various platforms.

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine have been computationally determined and documented in chemical databases. While experimental values may differ slightly from computed ones, these theoretical properties provide valuable insights into the compound's behavior and potential applications .

The hydrochloride salt form of this compound has additional documented properties, including hazard classifications that indicate potential health concerns upon exposure . The salt form has the molecular formula C₁₀H₁₄ClNO and would exhibit different solubility characteristics compared to the free base due to its ionic nature .

Structural Relationships

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine exists in relationship with several structurally similar compounds:

  • Its hydrochloride salt (CAS: 1637453-85-0), which is formed by the addition of hydrochloric acid to the free base

  • Its enantiomer, (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, which has the opposite stereochemistry at the chiral center

  • The racemic mixture containing both R and S enantiomers in equal proportions

These structural relationships are important to consider when evaluating potential applications, as different forms may exhibit distinct biological activities or physical properties.

Related Compounds

Parent Compound

The parent compound of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine itself (PubChem CID 12370445) . Understanding the relationship between the free base and its salt form is important for pharmaceutical applications, as salt formation is a common strategy to improve properties such as solubility, stability, or bioavailability.

Enantiomeric Form

The opposite enantiomer, (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS: 132154-15-5), possesses the same chemical formula but differs in its three-dimensional arrangement at the stereocenter. While this enantiomer has similar physical properties, it may exhibit different biological activities due to the chirality-dependent nature of many biological interactions. The S-enantiomer has the InChI: InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m0/s1, which differs from the R-enantiomer only in the stereochemical descriptor.

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